Zinc BiCarbonate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

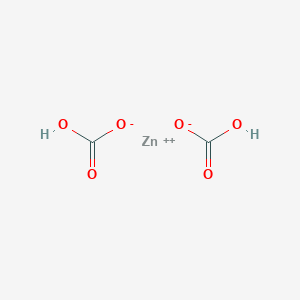

zinc;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Zn/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHQDTOLHOFHHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the precise chemical formula for zinc bicarbonate

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of zinc bicarbonate, a compound of interest in various chemical and biological applications. It details the compound's chemical identity, stability, synthesis, and key reactions, adhering to a high standard of scientific rigor.

Core Chemical Identity

This compound, also known as zinc hydrogen carbonate, is an inorganic compound that is primarily encountered in aqueous solutions.[1][2][3] Its precise chemical formula is:

Zn(HCO₃)₂

This formula indicates that one zinc cation (Zn²⁺) is associated with two bicarbonate anions (HCO₃⁻).[4] While the formula is well-defined, the compound itself is considered rare and is not typically isolated as a stable, solid material under standard laboratory conditions.[1][2] Its instability is a key characteristic, often leading to its decomposition into more stable zinc compounds.[2][3]

Physicochemical Properties and Data

Quantitative data for this compound is sparse due to its transient nature. The table below summarizes available data for the compound and its more stable relative, zinc carbonate.

| Property | This compound (Zn(HCO₃)₂) | Zinc Carbonate (ZnCO₃) |

| IUPAC Name | zinc;hydrogen carbonate[5][6] | zinc carbonate[7] |

| CAS Number | 5970-47-8[5][8] | 3486-35-9[7] |

| Molecular Formula | C₂H₂O₆Zn[5][6] | ZnCO₃[7] |

| Molecular Weight | 187.4 g/mol [5][9] | 125.4 g/mol [7] |

| Appearance | White crystalline solid (when precipitated)[1] | White solid[7] |

| Solubility in Water | Reported as both soluble[5] and insoluble[1]. It exists primarily in aqueous media.[2][3] | 0.91 mg/L[7] |

| Stability | Unstable; decomposes upon heating.[1][2] | Decomposes at 140 °C[7] |

Aqueous Chemistry and Stability

This compound's existence is predominantly in aqueous solutions, where it is part of a complex equilibrium.[2] The stability of zinc ions in a bicarbonate solution is influenced by pH and the presence of other ions.[2] In solution, zinc and bicarbonate ions can react to form insoluble zinc carbonate or basic zinc carbonates, especially with changes in temperature or pH.[2][10] Due to this thermodynamic instability, solid this compound is not commercially available and is typically prepared in situ for immediate use in research.[1][3] The presence of certain stabilizing anions can, however, allow for the creation of storage-stable aqueous solutions containing both zinc and bicarbonate ions.[10]

The diagram below illustrates the equilibrium dynamics of this compound in an aqueous environment.

References

- 1. material-properties.org [material-properties.org]

- 2. This compound | 5970-47-8 | Benchchem [benchchem.com]

- 3. Which metal bicarbonates do not exist in solid state class 11 chemistry JEE_Main [vedantu.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Buy this compound | 5970-47-8 [smolecule.com]

- 6. This compound | C2H2O6Zn | CID 10219734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Zinc carbonate - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. webqc.org [webqc.org]

- 10. US6015547A - Stable solution of zinc ions and bicarbonate and/or carbonate ions - Google Patents [patents.google.com]

theoretical structure and bonding of zinc bicarbonate

An In-depth Technical Guide on the Theoretical Structure and Bonding of Zinc Bicarbonate

Introduction

This compound, with the chemical formula Zn(HCO₃)₂, is an inorganic compound that has garnered significant interest in both chemical and biological research.[1][2][3][4] Historically considered a transient species, predominantly existing in aqueous solutions, recent advancements have led to the synthesis and structural characterization of a solid-state form, challenging previous assumptions about its stability.[5][6] This guide provides a comprehensive overview of the theoretical structure, bonding, and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development.

Theoretical Structure and Bonding

The bonding in this compound is a composite of ionic and covalent interactions. A predominantly ionic bond exists between the zinc cation (Zn²⁺) and the bicarbonate polyatomic anions (HCO₃⁻).[7] Within the bicarbonate anion itself, the atoms of hydrogen, carbon, and oxygen are linked by covalent bonds.[7]

Crystal Structure of this compound Monohydrate

Recent research has successfully identified and characterized an intermediate phase, this compound monohydrate (Zn(HCO₃)₂·H₂O), via hydrothermal synthesis.[5] This compound possesses a monoclinic crystal structure. In this structure, each zinc ion is tetrahedrally coordinated to four oxygen atoms, with each oxygen atom belonging to a different bicarbonate radical.[5] This coordination forms a distinct Zn–O₄ tetrahedron, which is a key feature of its solid-state structure.[5]

Bonding in Biological Mimics

In systems that model the active site of carbonic anhydrase, structurally characterized this compound complexes demonstrate the bicarbonate ligand coordinating to the zinc center in a unidentate fashion.[8] This interaction is crucial for the enzyme's catalytic activity, which involves the reversible hydration of carbon dioxide.[6]

Physicochemical and Structural Data

The known quantitative data for this compound and its monohydrate form are summarized below for clear comparison.

| Property | Value | Reference(s) |

| Chemical Formula | Zn(HCO₃)₂ | [1][2][9] |

| Molar Mass | 187.41 g/mol | [9][10][11] |

| CAS Number | 5970-47-8 | [6][10] |

| Appearance | White crystalline solid | [1][12] |

| Density | 4.42 - 4.45 g/cm³ | [12] |

| Solubility in Water | Insoluble | [1] |

Table 1: General Physicochemical Properties of this compound

| Parameter | Value | Reference(s) |

| Chemical Formula | Zn(HCO₃)₂·H₂O | [5] |

| Crystal System | Monoclinic | [5] |

| Space Group | P12₁1 | [5] |

| Lattice Parameter (a) | 11.567 Å | [5] |

| Lattice Parameter (b) | 3.410 Å | [5] |

| Lattice Parameter (c) | 5.358 Å | [5] |

| Lattice Angle (β) | 96.0011° | [5] |

| Formula Units (Z) | 2 | [5] |

Table 2: Crystallographic Data for this compound Monohydrate (Zn(HCO₃)₂·H₂O)

Aqueous Solution Equilibria and Biological Relevance

In aqueous environments, this compound is part of a dynamic equilibrium system. The zinc ion (Zn²⁺) can exist as a hydrated aqua complex, such as [Zn(H₂O)₆]²⁺. The bicarbonate ion (HCO₃⁻) is in equilibrium with carbonic acid (H₂CO₃) and the carbonate ion (CO₃²⁻), with the dominant species being pH-dependent. At higher pH, the equilibrium shifts towards carbonate, which readily precipitates with zinc to form insoluble zinc carbonate (ZnCO₃) or basic zinc carbonates.[6]

Role in Carbonic Anhydrase

The interaction between zinc and bicarbonate is fundamental to the function of carbonic anhydrase enzymes. These metalloenzymes contain a zinc ion at their active site, which catalyzes the rapid interconversion of carbon dioxide and bicarbonate. The zinc ion polarizes a coordinated water molecule, facilitating its deprotonation to a hydroxide ion. This zinc-bound hydroxide acts as a potent nucleophile, attacking a CO₂ molecule to form a zinc-coordinated bicarbonate species, which is then displaced by water to complete the catalytic cycle.[6][8][13]

Experimental Protocols

Hydrothermal Synthesis of Zn(HCO₃)₂·H₂O

This protocol is based on the methodology that led to the first structural characterization of solid this compound.[5]

-

Precursor Preparation: Prepare an aqueous solution of a zinc salt (e.g., zinc acetate, Zn(CH₃COO)₂) and a bicarbonate source (e.g., sodium bicarbonate, NaHCO₃).

-

Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave.

-

Heating: Heat the autoclave to 50°C and maintain this temperature for a specified duration. The Zn(HCO₃)₂·H₂O phase forms as an intermediate product under these conditions.

-

Isolation: After cooling the autoclave to room temperature, the solid product is collected by filtration, washed with deionized water and ethanol to remove any unreacted precursors, and dried under vacuum.

-

Note: At higher temperatures (e.g., 140°C), the Zn(HCO₃)₂·H₂O intermediate decomposes to form zinc oxide (ZnO) nanorods.[5]

General Precipitation Synthesis

This method is commonly cited for producing this compound in situ or as a precipitate.[1][10]

-

Dissolution: Dissolve zinc sulfate (ZnSO₄) in deionized water to create a clear solution.

-

Precipitation: Slowly add a stoichiometric amount of sodium bicarbonate (NaHCO₃) solution to the zinc sulfate solution under constant stirring.

-

Formation: this compound precipitates out of the solution due to its low solubility.[1]

-

Collection: The white precipitate is collected via suction filtration.

-

Washing and Drying: The collected solid is washed with cold deionized water to remove soluble byproducts (e.g., Na₂SO₄) and then dried in a desiccator.

Characterization Methods

-

X-Ray Diffraction (XRD): Single-crystal or powder XRD is the definitive method for determining the crystal structure, lattice parameters, and phase purity of the synthesized material.[5]

-

Computational Modeling: Quantum mechanical methods like Density Functional Theory (DFT) are employed to optimize the geometry of zinc-bicarbonate complexes, calculate electronic structures, and understand bonding.[6] Molecular Dynamics (MD) simulations are used to investigate the dynamic interactions between zinc ions and bicarbonate in solution.[6]

Conclusion

While long considered an elusive and unstable compound, recent breakthroughs have provided definitive structural evidence for solid-state this compound monohydrate. The theoretical framework reveals a combination of ionic and covalent bonding, with a key tetrahedral coordination of zinc in the solid state. The compound's chemistry is pivotal in understanding fundamental biological processes, such as the catalytic cycle of carbonic anhydrase. The detailed experimental protocols and advanced characterization techniques outlined herein provide a robust foundation for further research into this scientifically significant compound, paving the way for new applications in materials science and drug development.

References

- 1. material-properties.org [material-properties.org]

- 2. youtube.com [youtube.com]

- 3. brainly.in [brainly.in]

- 4. What is the formula of zinc hydrogen carbonate? a) Zn(HCO3)2 b) Zn(HCO3)2.. [askfilo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | 5970-47-8 | Benchchem [benchchem.com]

- 7. answers.com [answers.com]

- 8. Structural characterization of this compound compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. This compound | C2H2O6Zn | CID 10219734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Buy this compound | 5970-47-8 [smolecule.com]

- 11. webqc.org [webqc.org]

- 12. echemi.com [echemi.com]

- 13. [PDF] Structural Characterization of this compound Compounds Relevant to the Mechanism of Action of Carbonic Anhydrase | Semantic Scholar [semanticscholar.org]

aqueous solution chemistry of zinc bicarbonate

An In-depth Technical Guide to the Aqueous Solution Chemistry of Zinc Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core , Zn(HCO₃)₂. Due to its inherent instability, this compound primarily exists as a transient species in aqueous media, making its study challenging yet crucial for various applications in biological systems and materials science. This guide details its properties, equilibrium dynamics, synthesis protocols, and analytical methodologies.

Executive Summary

This compound is an inorganic compound that is rarely isolated as a stable solid and is typically studied in situ within aqueous solutions.[1][2] Its chemistry is dominated by its tendency to decompose into more thermodynamically stable compounds, namely zinc carbonate (ZnCO₃) and various basic zinc carbonates like hydrozincite (Zn₅(CO₃)₂(OH)₆).[3] The stability and speciation of this compound in water are critically dependent on environmental factors such as pH, temperature, and the partial pressure of carbon dioxide (pCO₂).[3][4] Understanding these dynamics is essential for applications where the controlled delivery of soluble zinc and bicarbonate ions is required, including in biological contexts mimicking enzymatic processes like those of carbonic anhydrase.[3]

Physicochemical Properties

While a discrete, stable solid form of this compound is not commonly observed, its properties are inferred from its behavior in aqueous solutions.[1]

| Property | Value / Description | Reference(s) |

| Chemical Formula | Zn(HCO₃)₂ | [1] |

| Molar Mass | 187.4 g/mol (Computed) | [3][5] |

| Appearance | Exists in solution; hypothetical solid is described as a white crystalline substance. | [1] |

| Solubility in Water | Considered soluble in the transient state but readily precipitates as zinc carbonate or basic zinc carbonate, which are insoluble.[1][3][6] The presence of excess CO₂ can increase its solubility.[2] | [1][2][3][6] |

| Stability | Inherently unstable as a solid and in solution, decomposing upon heating or under neutral to alkaline conditions.[1][3] Stability can be enhanced by high pCO₂ or by adding stabilizing anions like citrate.[3][7] | [1][3][7] |

Aqueous Phase Equilibrium and Speciation

The chemistry of this compound in water is governed by a complex set of interconnected equilibria involving zinc ions, carbonic acid species, and hydroxide ions. The dominant species are highly sensitive to pH.

At acidic to near-neutral pH and under sufficient CO₂ pressure, the equilibrium favors the formation of dissolved zinc ions and bicarbonate ions.[2] As the pH increases (pH > 8), the bicarbonate (HCO₃⁻) deprotonates to carbonate (CO₃²⁻), which readily precipitates with Zn²⁺ to form the highly insoluble zinc carbonate (ZnCO₃) or basic zinc carbonates.[3]

The logical relationship governing the stability of this compound in an aqueous solution is visualized below.

Caption: Factors influencing the stability of aqueous this compound.

The speciation of zinc ions is also heavily pH-dependent. In the absence of carbonate, zinc exists as the hydrated ion [Zn(H₂O)₆]²⁺ at low pH, transitioning through various hydroxyl species such as [Zn(OH)]⁺ and soluble Zn(OH)₂ as the pH rises, eventually forming [Zn(OH)₃]⁻ and [Zn(OH)₄]²⁻ at highly alkaline pH.[8][9]

The equilibrium pathway in the ZnO-CO₂-H₂O system is illustrated below.

Caption: Equilibrium relationships in the aqueous zinc-carbonate system.

Experimental Protocols

Protocol 1: In Situ Synthesis of Aqueous this compound

This protocol describes the laboratory-scale synthesis of this compound in an aqueous solution for immediate use or study.

Objective: To generate a solution containing this compound by reacting a soluble zinc salt with sodium bicarbonate.

Materials:

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O, ACS grade)

-

Sodium bicarbonate (NaHCO₃, ACS grade)

-

Deionized water

-

0.1 M HCl and 0.1 M NaOH for pH adjustment

-

Magnetic stirrer and stir bar

-

Beakers and graduated cylinders

-

Calibrated pH meter

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 0.5 M solution of ZnSO₄ by dissolving 14.38 g of ZnSO₄·7H₂O in deionized water to a final volume of 100 mL.

-

Prepare a 1.0 M solution of NaHCO₃ by dissolving 8.40 g of NaHCO₃ in deionized water to a final volume of 100 mL.

-

-

Reaction:

-

Place 50 mL of the 0.5 M ZnSO₄ solution into a 250 mL beaker on a magnetic stirrer.

-

Begin stirring at a moderate speed (e.g., 200 rpm).

-

Slowly add 50 mL of the 1.0 M NaHCO₃ solution dropwise to the zinc sulfate solution. The 2:1 molar ratio of bicarbonate to zinc is critical.

-

A transient white precipitate may form. This is typically basic zinc carbonate.[3]

-

-

pH Adjustment (Optional, for stability study):

-

Monitor the pH of the solution. The initial pH will be slightly acidic to neutral.

-

To study the effect of pH, slowly add 0.1 M HCl to lower the pH or 0.1 M NaOH to raise it, observing the dissolution or precipitation of solids.

-

-

Usage:

-

Use the resulting solution immediately for analysis or experiments, as it is unstable and will precipitate over time.[1]

-

Protocol 2: Stability Analysis via UV-Vis Spectroscopy

Objective: To monitor the decomposition of aqueous this compound by observing the formation of a precipitate, which increases the solution's turbidity.

Materials:

-

Freshly prepared this compound solution (from Protocol 4.1)

-

UV-Vis spectrophotometer

-

Cuvettes (1 cm path length)

-

Temperature-controlled water bath or spectrophotometer holder

-

pH meter

Procedure:

-

Instrument Setup:

-

Set the spectrophotometer to measure absorbance at a wavelength where scattering is prominent, such as 600 nm. Use deionized water as a blank.

-

-

Sample Preparation:

-

Filter a small portion of the freshly prepared this compound solution through a 0.22 µm syringe filter to ensure initial clarity.

-

-

Measurement:

-

Place the filtered solution into a cuvette and immediately take an initial absorbance reading (A₀) at t=0.

-

Store the cuvette at a controlled temperature (e.g., 25°C, 40°C, 60°C) to assess thermal stability.[3]

-

At regular intervals (e.g., every 5 minutes), gently invert the cuvette to ensure homogeneity and measure the absorbance (Aₜ).

-

-

Data Analysis:

-

Plot Absorbance vs. Time. An increase in absorbance indicates the formation of a precipitate and thus the decomposition of the soluble this compound complex.

-

Repeat the experiment at different initial pH values to determine the effect of pH on stability.[3]

-

Protocol 3: Quantification of Zinc by Flame Atomic Absorption Spectrometry (FAAS)

Objective: To determine the total concentration of dissolved zinc in an aqueous solution.

Materials:

-

Flame Atomic Absorption Spectrometer (FAAS) with a zinc hollow cathode lamp

-

Zinc standard solution (1000 ppm)

-

Nitric acid (HNO₃, trace metal grade)

-

Deionized water

-

Volumetric flasks and pipettes

Procedure:

-

Instrument Setup:

-

Set up the FAAS according to the manufacturer's instructions for zinc analysis (wavelength: 213.9 nm).

-

Optimize the flame (air-acetylene) and nebulizer flow rate.

-

-

Preparation of Standards:

-

Prepare a series of calibration standards (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 ppm Zn) by diluting the 1000 ppm stock solution with deionized water. Acidify each standard with HNO₃ to a final concentration of 2% (v/v) to ensure stability.

-

-

Sample Preparation:

-

Take a known volume of the aqueous this compound solution (e.g., 1 mL).

-

Acidify the sample by adding it to a volumetric flask and diluting with 2% HNO₃. This dissolves any incipient precipitates and stabilizes the zinc ions.[10] The dilution factor should be chosen to bring the expected zinc concentration within the range of the calibration standards.

-

-

Measurement:

-

Aspirate the blank (2% HNO₃), calibration standards, and prepared sample into the FAAS and record the absorbance readings.

-

-

Data Analysis:

-

Generate a calibration curve by plotting the absorbance of the standards against their concentration.

-

Use the linear regression equation from the calibration curve to calculate the zinc concentration in the diluted sample.

-

Multiply the result by the dilution factor to determine the original concentration of zinc in the solution.

-

The general workflow for the synthesis and analysis is depicted below.

Caption: General workflow for synthesis and analysis of aqueous this compound.

Conclusion

The aqueous chemistry of this compound is characterized by its transient nature and its central role in the broader zinc-carbonate equilibrium system. While challenging to isolate and study, its behavior can be controlled and analyzed through careful management of pH, temperature, and solution composition. The protocols and data presented in this guide offer a foundational framework for researchers investigating the properties and applications of this elusive but important chemical species.

References

- 1. material-properties.org [material-properties.org]

- 2. inorganic chemistry - Has anyone actually prepared Zn(HCO3)2 absent the presence of pressurized aqueous CO2? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. This compound | 5970-47-8 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C2H2O6Zn | CID 10219734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Buy this compound | 5970-47-8 [smolecule.com]

- 7. US6015547A - Stable solution of zinc ions and bicarbonate and/or carbonate ions - Google Patents [patents.google.com]

- 8. The biological inorganic chemistry of zinc ions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. quora.com [quora.com]

An In-depth Technical Guide on the Thermodynamic Properties and Stability of Zinc Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc bicarbonate, with the chemical formula Zn(HCO₃)₂, is an inorganic compound that is primarily of interest in aqueous systems. Unlike many other metal bicarbonates, solid this compound is highly unstable and has not been isolated under standard conditions.[1] Its existence is largely transient in aqueous solutions, where it plays a role in the chemistry of zinc in bicarbonate-rich environments.[1][2] This guide provides a comprehensive overview of the known thermodynamic properties and stability of this compound, with a focus on its behavior in aqueous solutions. Due to its inherent instability, much of the available data is contextual, relating to its decomposition products and the conditions that favor its transient formation.

Thermodynamic Properties

Direct measurement of the thermodynamic properties of solid this compound is challenging due to its instability.[1] However, thermodynamic data for the formation of the this compound ion pair in aqueous solution has been determined. For context, the thermodynamic properties of the more stable zinc carbonate (ZnCO₃) are also presented.

This compound Ion Pair in Aqueous Solution

The formation of the this compound complex ion, ZnHCO₃⁺, in an aqueous solution is represented by the following equilibrium:

Zn²⁺(aq) + HCO₃⁻(aq) ⇌ ZnHCO₃⁺(aq)

The stability constant (K) for this equilibrium has been determined at various temperatures.

| Temperature (°C) | Log₁₀(K) | Reference |

| 10 | 1.42 | [3] |

| 25 | 1.40 | [3] |

| 40 | 1.47 | [3] |

| 55 | 1.57 | [3] |

| 70 | 1.63 | [3] |

Thermodynamic Data of Related Zinc Compounds

The thermodynamic properties of zinc carbonate (ZnCO₃) and zinc oxide (ZnO), the common decomposition products of this compound-containing solutions, provide insight into the relative instability of this compound.

| Compound | Formula | ΔHf° (kJ/mol) | S° (J/mol·K) | ΔGf° (kJ/mol) |

| Zinc Carbonate | ZnCO₃ | -818 | 82.4 | -731.5 (calculated) |

| Zinc Oxide | ZnO | -350.46 | 43.65 | -320.5 |

Note: The Gibbs free energy of formation for ZnCO₃ was calculated using the formula ΔGf° = ΔHf° - TΔSf° with standard state entropies for Zn, C, and O₂. Data sourced from various chemical databases.[4][5]

Stability of this compound

This compound is highly unstable and readily decomposes, particularly when attempts are made to isolate it as a solid or upon heating of its aqueous solution.[6] The stability of zinc in a bicarbonate solution is heavily influenced by pH, temperature, and the presence of other ions.

Decomposition Pathways

In aqueous solutions, this compound is in equilibrium with several species. The decomposition of this compound typically leads to the precipitation of zinc carbonate or basic zinc carbonates.[1]

The overall decomposition can be represented as:

Zn(HCO₃)₂(aq) → ZnCO₃(s) + H₂O(l) + CO₂(g)

Upon heating, zinc carbonate further decomposes to zinc oxide:[7][8]

ZnCO₃(s) → ZnO(s) + CO₂(g)

The decomposition of basic zinc carbonate, which can also form, starts at around 150°C.[9]

Influence of pH

The pH of the aqueous solution is a critical factor in the stability of this compound.[1]

-

Acidic to Neutral pH: In this range, zinc ions (Zn²⁺) and bicarbonate ions (HCO₃⁻) can coexist in solution, and the formation of the ZnHCO₃⁺ complex is favored.

-

Alkaline pH (>8): As the pH increases, the concentration of carbonate ions (CO₃²⁻) rises, leading to the precipitation of the highly insoluble zinc carbonate (smithsonite).[1] At even higher pH, basic zinc carbonates and zinc hydroxide species are formed.[1]

Experimental Protocols

Due to the instability of solid this compound, experimental protocols focus on its in situ preparation in aqueous solutions for research purposes.

In Situ Preparation of this compound Solution

Objective: To prepare an aqueous solution containing this compound for the study of its properties or its use as a reagent.

Materials:

-

Zinc sulfate (ZnSO₄) or another soluble zinc salt.

-

Sodium bicarbonate (NaHCO₃).

-

Deionized water.

Procedure:

-

A solution of zinc sulfate is prepared by dissolving a known quantity in deionized water.

-

A separate solution of sodium bicarbonate is prepared in deionized water.

-

The sodium bicarbonate solution is slowly added to the zinc sulfate solution with constant stirring.[6]

-

The reaction forms a transient solution of this compound, which may be followed by the precipitation of zinc carbonate or basic zinc carbonates, depending on the concentrations and conditions.[6]

The reaction is as follows:

ZnSO₄(aq) + 2NaHCO₃(aq) → Zn(HCO₃)₂(aq) + Na₂SO₄(aq)

Visualizations

Logical Relationship: Aqueous Equilibria and Decomposition of this compound

The following diagram illustrates the central role of aqueous this compound in the zinc-carbonate system and its decomposition pathways influenced by solution pH.

Caption: Chemical equilibria and decomposition pathways of this compound.

Conclusion

This compound is a highly unstable compound that primarily exists transiently in aqueous solutions. Its low stability precludes the availability of extensive thermodynamic data for the solid state. The behavior of zinc in bicarbonate-containing waters is governed by a complex set of equilibria that are highly sensitive to pH and temperature, leading to the formation of more stable zinc carbonate and zinc oxide. The provided data on the stability of the aqueous this compound ion pair offers valuable insight for researchers in fields ranging from geochemistry to materials science and drug development, where the interaction of zinc with carbonate species is of importance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. zinc carbonate [chemister.ru]

- 5. Zinc oxide - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. knowunity.co.uk [knowunity.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility and Stability of Zinc Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties governing the solubility of zinc in bicarbonate-containing aqueous solutions. Due to the inherent instability of solid zinc bicarbonate, this document focuses on the pivotal role of zinc carbonate precipitation and the formation of aqueous zinc-carbonate and zinc-bicarbonate complexes.

Executive Summary

This compound, with the chemical formula Zn(HCO₃)₂, is a compound that is rarely isolated in solid form due to its thermodynamic instability. In aqueous environments, the presence of zinc and bicarbonate ions initiates a series of interconnected equilibria that predominantly lead to the precipitation of the more stable and less soluble zinc carbonate, ZnCO₃. Consequently, a traditional solubility product (Ksp) for this compound is not reported in chemical literature. Instead, the solubility of zinc in such systems is dictated by the Ksp of zinc carbonate and the formation constants of various soluble zinc-carbonate and zinc-bicarbonate complexes. Understanding these equilibria is critical for researchers in fields ranging from geochemistry and environmental science to pharmacology and drug development, where zinc bioavailability and speciation are of paramount importance.

The Zinc-Bicarbonate-Carbonate System: A Complex Equilibrium

In an aqueous solution containing zinc and bicarbonate ions, a dynamic equilibrium exists between several species. This system is significantly influenced by pH, which governs the speciation of carbonate.

The primary reactions involved are:

-

Carbonic Acid Equilibria:

-

H₂O + CO₂ ⇌ H₂CO₃ (Carbonic Acid)

-

H₂CO₃ ⇌ H⁺ + HCO₃⁻ (Bicarbonate)

-

HCO₃⁻ ⇌ H⁺ + CO₃²⁻ (Carbonate)

-

-

Zinc Carbonate Precipitation:

-

Zn²⁺(aq) + CO₃²⁻(aq) ⇌ ZnCO₃(s)

-

-

Formation of Aqueous Complexes:

-

Zn²⁺(aq) + CO₃²⁻(aq) ⇌ ZnCO₃(aq)⁰

-

Zn²⁺(aq) + HCO₃⁻(aq) ⇌ Zn(HCO₃)⁺(aq)

-

The interplay of these reactions determines the total dissolved zinc concentration at equilibrium.

Figure 1: Interconnected equilibria in the aqueous zinc-bicarbonate-carbonate system.

Quantitative Data: Solubility Product and Stability Constants

The following tables summarize the key quantitative data for the zinc-bicarbonate-carbonate system. It is important to note that values can vary slightly between different sources due to variations in experimental conditions such as temperature and ionic strength.

Table 1: Solubility Product (Ksp) of Zinc Carbonate (ZnCO₃) at 25°C

| Formula | Ksp Value | Source |

| ZnCO₃ | 1.5 x 10⁻¹¹ | |

| ZnCO₃ | 1.4 x 10⁻¹¹ | |

| ZnCO₃ | 1.0 x 10⁻¹⁰ | |

| ZnCO₃ · H₂O | 5.42 x 10⁻¹¹ |

Table 2: Stability Constants (log K) of Aqueous Zinc Complexes at 25°C

| Complex | log K | Source |

| ZnCO₃(aq)⁰ | 4.10 ± 0.20 | |

| Zn(HCO₃)⁺(aq) | ~1.5 - 2.5 | Estimated from various sources |

Experimental Protocols for Determination of Zinc Carbonate Ksp

The experimental determination of the solubility product of zinc carbonate involves preparing a saturated solution of ZnCO₃ and then measuring the equilibrium concentration of Zn²⁺ ions.

Preparation of Saturated Solution

-

Add an excess of solid zinc carbonate to a beaker of deionized water.

-

Stir the solution continuously for an extended period (e.g., 24-48 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

Filter the solution to remove the undissolved solid, yielding a saturated solution of zinc carbonate.

Determination of Zinc Ion Concentration

The concentration of Zn²⁺ in the saturated solution can be determined using various analytical techniques. Two common methods are detailed below.

This method involves reacting the zinc ions with a coloring agent to form a complex with a known molar absorptivity.

-

Reagents:

-

Standard zinc solution (for calibration curve)

-

A suitable chromogenic agent (e.g., Zincon, 8-Hydroxyquinoline)

-

Buffer solution to maintain optimal pH for complex formation.

-

-

Procedure:

-

Prepare a series of standard zinc solutions of known concentrations.

-

To each standard and a sample of the saturated zinc carbonate solution, add the chromogenic agent and buffer.

-

Allow time for the color to develop fully.

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) for the zinc-ligand complex using a spectrophotometer.

-

Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.

-

Determine the concentration of Zn²⁺ in the saturated solution from the calibration curve.

-

This method involves titrating the zinc solution with a standard solution of a chelating agent, such as EDTA, and monitoring the change in potential.

-

Reagents:

-

Standardized EDTA solution

-

Buffer solution (to maintain a constant pH, typically around 10)

-

A suitable indicator electrode (e.g., a zinc ion-selective electrode) or a visual indicator.

-

-

Procedure:

-

Pipette a known volume of the saturated zinc carbonate solution into a beaker.

-

Add the buffer solution.

-

Immerse the indicator and reference electrodes in the solution.

-

Titrate with the standardized EDTA solution, recording the potential after each addition.

-

The endpoint of the titration, corresponding to the equivalence point where all Zn²⁺ has been complexed by EDTA, is determined from the point of maximum inflection on the titration curve (a plot of potential vs. volume of titrant).

-

Calculate the concentration of Zn²⁺ in the saturated solution based on the volume of EDTA used.

-

Calculation of Ksp

The solubility product, Ksp, is calculated from the equilibrium concentration of the ions in the saturated solution. The dissolution of zinc carbonate is represented by:

ZnCO₃(s) ⇌ Zn²⁺(aq) + CO₃²⁻(aq)

Since the dissolution of one mole of ZnCO₃ produces one mole of Zn²⁺ and one mole of CO₃²⁻, at equilibrium, [Zn²⁺] = [CO₃²⁻] = s, where 's' is the molar solubility.

Therefore, the Ksp is given by:

Ksp = [Zn²⁺][CO₃²⁻] = s²

Figure 2: Experimental workflow for the determination of the Ksp of zinc carbonate.

Conclusion

While a direct solubility product for this compound is not practically relevant due to its instability, a thorough understanding of the zinc-bicarbonate-carbonate system can be achieved by considering the solubility of zinc carbonate and the formation of aqueous zinc complexes. The data and experimental protocols presented in this guide provide a solid foundation for researchers and professionals working with zinc in bicarbonate-containing environments. Accurate determination of zinc speciation is crucial for predicting its behavior, bioavailability, and potential toxicity in various applications.

Zinc Bicarbonate: A Transient but Crucial Intermediate in Biomineralization

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Biomineralization, the process by which living organisms produce minerals, is fundamental to the formation of skeletons, shells, and teeth. While the roles of calcium and carbonate are well-established, the intricate involvement of other ions is an area of active research. This technical guide focuses on the emerging significance of zinc bicarbonate (Zn(HCO₃)₂) as a transient, yet critical, intermediate in various biomineralization pathways. Although inherently unstable in its solid form, the aqueous this compound complex plays a pivotal role in enzymatic processes, the formation of specialized biominerals, and the stabilization of amorphous mineral precursors. This document provides a comprehensive overview of the current understanding of this compound's role, detailed experimental protocols for its study, and quantitative data to support further research and development in fields ranging from materials science to novel therapeutics targeting mineralization pathologies.

The Chemistry of this compound: A Fleeting Existence with Profound Impact

This compound is an inorganic compound that is rarely isolated as a stable solid due to its tendency to decompose.[1] In aqueous solutions, zinc ions (Zn²⁺) can interact with bicarbonate ions (HCO₃⁻), existing in a delicate equilibrium with zinc carbonate (ZnCO₃), basic zinc carbonates, and hydrated zinc ions.[2] The transient nature of the zinc-bicarbonate complex is central to its biological function, allowing for the controlled delivery and reaction of both zinc and bicarbonate ions at specific sites of biomineralization.

The formation of a zinc-bound bicarbonate is a key step in the catalytic mechanism of carbonic anhydrase, one of the most efficient enzymes known.[3] This enzyme is crucial for the rapid interconversion of carbon dioxide and bicarbonate, a process fundamental to pH regulation, respiration, and biomineralization.[3][4]

The Role of this compound as an Intermediate in Biomineralization

Carbonic Anhydrase: The Prototypical this compound-Mediated Process

The most well-characterized role of a this compound intermediate is within the active site of carbonic anhydrase.[3][5] The zinc ion in carbonic anhydrase lowers the pKa of a coordinated water molecule, facilitating its deprotonation to form a potent nucleophile, a zinc-bound hydroxide.[5] This hydroxide then attacks a carbon dioxide molecule, leading to the formation of a zinc-bound bicarbonate intermediate.[1][3] The subsequent displacement of bicarbonate by a water molecule regenerates the active site for the next catalytic cycle. This process highlights the ability of zinc to transiently bind and activate bicarbonate, a mechanism that is likely mirrored in other biomineralization events.[5]

Otoconia Formation: A Specialized Biomineralization Process

Otoconia are calcium carbonate biocrystals in the inner ear that are essential for balance and gravity sensing. Their formation is a highly regulated process where both zinc and bicarbonate availability are critical.[6] Studies have shown that dietary zinc deficiency or inhibition of carbonic anhydrase (a zinc-requiring enzyme) can lead to defects in otoconia development.[6] While the direct observation of a this compound intermediate in otoconia formation is challenging, the established roles of both zinc and carbonic anhydrase strongly suggest its involvement in providing a localized and controlled source of carbonate for calcium carbonate precipitation.

Stabilization of Amorphous Calcium Carbonate (ACC)

Amorphous calcium carbonate (ACC) is a transient, hydrated precursor phase in the formation of crystalline calcium carbonate minerals like calcite and aragonite. The stabilization of ACC is crucial for controlling the morphology and properties of the final crystalline product. Recent research suggests that divalent metal ions, including zinc, can play a role in stabilizing ACC. While the precise mechanism is still under investigation, it is hypothesized that zinc ions may be incorporated into the ACC structure, potentially as this compound complexes, disrupting the ordering process and delaying crystallization. This transient stabilization allows for the transport and molding of the mineral precursor before its final transformation into the crystalline form.

Quantitative Data

Precise thermodynamic and kinetic data for the aqueous this compound complex are scarce due to its transient nature. However, data for the related zinc carbonate species provide valuable insights.

| Parameter | Value | Conditions | Reference |

| Stability Constant (log K) of ZnCO₃⁰ | 4.10 ± 0.20 | 25°C, Ionic Strength = 0.1 | [5] |

| Thermodynamic Stability Constant (log K) of ZnCO₃⁰ | 5.00 | 25°C | [5] |

Table 1: Stability Constants for Aqueous Zinc Carbonate.

Experimental Protocols

Synthesis and Structural Characterization of a Terminal this compound Complex

This protocol is adapted from the work of Sattler and Parkin (2012), who successfully synthesized and characterized the first terminal this compound complexes.[2]

5.1.1 Synthesis of {[κ³-Tptm]Zn(μ–OH)}₂

The starting material, a zinc hydroxide complex, is synthesized first.

-

A solution of TptmH (tris(2-pyridylthio)methyl) ligand in a suitable organic solvent (e.g., toluene) is treated with a zinc source, such as zinc bis(trimethylsilyl)amide ([Zn{N(SiMe₃)₂}₂]).

-

The reaction mixture is stirred under an inert atmosphere.

-

Hydrolysis of the resulting zinc complex with a controlled amount of water yields the dinuclear zinc hydroxide complex, {[κ³-Tptm]Zn(μ–OH)}₂.

5.1.2 Synthesis of [κ⁴-Tptm]ZnOCO₂H

-

A solution of {[κ³-Tptm]Zn(μ–OH)}₂ in a solvent like benzene is prepared in a Schlenk flask.

-

The solution is exposed to an atmosphere of carbon dioxide (CO₂) in the presence of a stoichiometric amount of water.

-

The reaction is allowed to proceed at room temperature.

-

Crystals of the this compound complex, [κ⁴-Tptm]ZnOCO₂H, suitable for X-ray diffraction can be obtained by slow evaporation of the solvent.

5.1.3 Characterization

-

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of the this compound complex, revealing bond lengths and angles.[2]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable deuterated solvent (e.g., C₆D₆) can be used to characterize the complex in solution. The bicarbonate carbon resonance is a key diagnostic signal.[3]

In-situ Monitoring of Mineralization using ATR-FTIR Spectroscopy

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a powerful technique for monitoring solid-phase formation from a solution in real-time.

-

Experimental Setup: A diamond ATR crystal is mounted in a flow-through cell. Solutions containing zinc ions and bicarbonate/carbonate are pumped through the cell.

-

Data Acquisition: FTIR spectra are collected at regular intervals as the mineralization process occurs on the surface of the ATR crystal.

-

Analysis: The appearance and evolution of vibrational bands corresponding to carbonate and bicarbonate species in different coordination environments can be tracked over time, providing kinetic information about the formation of zinc carbonate phases.

In-vitro Culture of Otoconia

This protocol provides a basis for studying the influence of zinc on otoconia formation in a controlled environment, adapted from established methods for culturing the adult mouse utricle.

-

Dissection: The utricle, containing the sensory epithelium where otoconia are formed, is carefully dissected from the inner ear of a model organism (e.g., mouse).

-

Culture: The dissected utricles are placed in a culture medium.

-

Experimental Conditions: The culture medium can be supplemented with varying concentrations of zinc, zinc chelators, or carbonic anhydrase inhibitors to study their effects on otoconia development and maintenance.

-

Analysis: At the end of the culture period, the otoconia can be visualized and analyzed using scanning electron microscopy (SEM) to assess their morphology and development.

Logical Relationships and Signaling Pathways

The role of this compound as an intermediate connects several key biological and chemical processes.

Conclusion and Future Directions

The transient this compound complex, though challenging to study, is emerging as a key player in the intricate process of biomineralization. Its well-established role in carbonic anhydrase provides a model for its function in other systems. Evidence suggests its involvement in specialized biomineral structures like otoconia and in the stabilization of amorphous mineral precursors.

Future research should focus on several key areas:

-

Quantitative Analysis: Development of methods to accurately determine the stability constants and formation/decomposition kinetics of aqueous this compound under physiological conditions.

-

In-situ Detection: Application of advanced spectroscopic techniques to directly observe the transient this compound intermediate in living systems or in-vitro models of biomineralization.

-

Computational Modeling: Further use of molecular dynamics simulations to understand the structure, stability, and reactivity of the hydrated this compound complex.

A deeper understanding of the role of this compound will not only advance our fundamental knowledge of biomineralization but also open new avenues for the development of therapies for mineralization-related disorders and the design of novel biomimetic materials.

References

- 1. Reactome | Carbonic Anhydrase VI hydrates carbon dioxide to bicarbonate and a proton [reactome.org]

- 2. Structural characterization of this compound compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. Carbonic anhydrase - Wikipedia [en.wikipedia.org]

- 4. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Otoconia and Otolith Development - PMC [pmc.ncbi.nlm.nih.gov]

The Catalytic Potential of Zinc Bicarbonate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide explores the potential catalytic activity of zinc bicarbonate. While direct evidence of its widespread use as a catalyst is limited due to its inherent instability, the underlying chemistry of the zinc ion and its interaction with bicarbonate points to significant catalytic possibilities, particularly in the realms of Lewis acid catalysis and carbon dioxide conversion.

This document delves into the theoretical underpinnings and experimental evidence surrounding zinc-based catalysis relevant to the potential functions of this compound. It provides a comprehensive overview of related catalytic systems, detailed experimental protocols from cited research, and quantitative data to support the presented concepts.

Lewis Acid Catalysis: Parallels with Other Zinc Salts

Zinc ions are well-established Lewis acids, capable of accepting electron pairs and activating substrates in a variety of organic reactions. While this compound is rarely isolated for direct use as a catalyst, other zinc salts such as zinc chloride (ZnCl₂), zinc oxide (ZnO), and zinc acetate (Zn(OAc)₂) are commonly employed in reactions like Friedel-Crafts alkylations and acylations. These reactions involve the generation of an electrophile that then attacks an aromatic ring. The role of the zinc catalyst is to facilitate the formation of this electrophile.

It is plausible that this compound, if generated in situ or stabilized, could exhibit similar Lewis acidic properties. The bicarbonate anion could influence the reactivity and selectivity of the zinc center.

Zinc-Catalyzed Friedel-Crafts Reactions

The Friedel-Crafts reaction is a cornerstone of organic synthesis for the alkylation and acylation of aromatic compounds. Typically, a strong Lewis acid is required. While aluminum chloride is a common choice, milder Lewis acids like zinc salts have also been used, particularly for activated aromatic rings.

The general mechanism for a zinc-catalyzed Friedel-Crafts alkylation involves the coordination of the zinc salt to the alkyl halide, which polarizes the carbon-halogen bond and facilitates the generation of a carbocation or a carbocation-like species. This electrophile is then attacked by the electron-rich aromatic ring.

Carbon Dioxide Conversion: Learning from Nature and Nanotechnology

The interconversion of carbon dioxide and bicarbonate is a critical biological reaction catalyzed by the zinc-containing enzyme carbonic anhydrase. This natural system provides a blueprint for understanding the potential role of this compound in CO₂ transformation. Furthermore, recent advancements in nanotechnology have led to the development of zinc-based nanomaterials that exhibit promising catalytic activity for CO₂ conversion.

The Carbonic Anhydrase Mechanism

Carbonic anhydrase is a highly efficient metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. The active site contains a zinc ion coordinated to three histidine residues and a water molecule. The zinc ion lowers the pKa of the coordinated water, facilitating its deprotonation to a hydroxide ion. This zinc-bound hydroxide is a potent nucleophile that attacks the carbon atom of CO₂, converting it to a zinc-bound bicarbonate. The bicarbonate is then displaced by a water molecule, regenerating the catalyst for the next cycle.

Although this compound is a product in this cycle rather than the catalyst itself, the intimate involvement of a zinc-bicarbonate intermediate underscores the fundamental interaction's importance in catalytic CO₂ conversion.

Photocatalytic Conversion of CO₂ by Zinc Nanobiohybrids

Recent research has demonstrated the synthesis of zinc nanobiohybrids that exhibit carbonic anhydrase-like activity and can photocatalytically convert CO₂ to bicarbonate. These materials, composed of zinc oxide nanocloud-like structures formed on a protein scaffold, show varying conversion efficiencies depending on the light source.

These findings are significant as they represent a synthetic system where a zinc-based material directly facilitates the formation of bicarbonate from CO₂.

Quantitative Data

The following tables summarize the quantitative data on the catalytic performance of zinc-based systems in CO₂ conversion.

Table 1: Photocatalytic Conversion of CO₂ to Bicarbonate by Zinc Nanobiohybrids

| Catalyst | Light Source | Bicarbonate Conversion Rate (ppm/h) | Reference |

| Zn-CALB | Natural Light | 33 | [1][2] |

| Zn-CALB | UV Light | 61 | [1][2] |

| Zn-CALB | Xe Light | 83 | [1][2] |

Experimental Protocols

Protocol 1: Synthesis of Zinc Nanobiohybrids for Photocatalytic CO₂ Conversion

This protocol is based on the work describing the synthesis of photocatalytic zinc nanobiohybrids.[1]

Materials:

-

Protein scaffold (e.g., CALB, subtilisin, β-lactoglobulin, TLL)

-

Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)

-

Deionized water

Procedure:

-

Prepare a solution of the chosen protein in deionized water.

-

Add a solution of zinc acetate dihydrate to the protein solution.

-

Stir the mixture at room temperature to allow for the formation of the zinc nanobiohybrid.

-

Characterize the resulting nanostructures using techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS).

Protocol 2: Photocatalytic Conversion of CO₂ to Bicarbonate

This protocol outlines the general procedure for testing the photocatalytic activity of the synthesized zinc nanobiohybrids.[1]

Materials:

-

Synthesized zinc nanobiohybrid catalyst

-

Aqueous medium

-

Carbon dioxide source

-

Light source (e.g., natural light, UV lamp, Xe lamp)

-

High-performance liquid chromatography (HPLC) system for bicarbonate quantification

Procedure:

-

Disperse the zinc nanobiohybrid catalyst in an aqueous medium in a suitable reactor.

-

Saturate the solution with carbon dioxide.

-

Irradiate the reactor with the chosen light source for a set period.

-

Take aliquots of the reaction mixture at different time intervals.

-

Analyze the concentration of bicarbonate in the aliquots using HPLC.

-

Calculate the CO₂ conversion rate.

Visualizations

Caption: Experimental workflow for the synthesis and photocatalytic testing of zinc nanobiohybrids.

Caption: Simplified catalytic cycle of carbonic anhydrase.

Conclusion

While this compound itself remains an elusive catalyst due to its instability, the catalytic potential of the zinc-bicarbonate system is evident. The well-documented Lewis acidity of other zinc salts provides a strong indication that this compound could participate in similar catalytic transformations. More compellingly, the biological precedent of carbonic anhydrase and the recent breakthroughs in zinc-based nanobiohybrids for CO₂ conversion highlight a promising future for harnessing zinc's catalytic power in bicarbonate synthesis. Further research into stabilizing this compound or generating it in situ under controlled conditions could unlock its direct catalytic applications. For now, the study of related zinc systems offers invaluable insights into its potential catalytic activity.

References

The Elusive Synthesis of Zinc Bicarbonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc bicarbonate, Zn(HCO₃)₂, represents a compound of significant interest due to its role as a transient species in biological systems and its potential applications in catalysis and materials science. However, its inherent instability has historically rendered its isolation and characterization a formidable challenge. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this compound, with a focus on the landmark achievement of its structural characterization. Detailed experimental protocols for the synthesis of stabilized this compound complexes are presented, alongside quantitative data on the stability of related zinc carbonate species. Furthermore, this guide illustrates key synthetic and biological pathways involving this compound through detailed diagrams, offering a valuable resource for researchers in the field.

Introduction: The Challenge of Isolating this compound

The history of this compound is largely a narrative of its transient and elusive nature. For many years, it was considered a hypothetical compound that existed only in aqueous solutions, readily decomposing into the more stable zinc carbonate. Early research into the zinc-carbonate system often resulted in the precipitation of basic zinc carbonates, making the isolation of pure this compound a significant hurdle.

A pivotal moment in the history of this compound synthesis occurred in 2012, when the research group of Sattler and Parkin reported the first structural characterization of terminal this compound complexes using X-ray diffraction.[1] This breakthrough was achieved by utilizing sterically demanding ligands that kinetically stabilize the this compound moiety, preventing its rapid decomposition. This work provided the first concrete evidence of the structure of a this compound compound and opened new avenues for the study of its chemistry and potential applications.

Physicochemical Properties and Stability

This compound is a white crystalline solid that is sparingly soluble in water and decomposes upon heating.[2] Its stability in aqueous solution is highly dependent on pH. In alkaline conditions, the equilibrium shifts towards the formation of carbonate ions, leading to the precipitation of the more stable zinc carbonate.

The speciation of zinc in carbonate-containing aqueous solutions is complex and influenced by pH. At lower pH, the bicarbonate form is more prevalent, but the overall solubility of zinc salts is also higher. As the pH increases, the concentration of carbonate ions rises, favoring the formation of insoluble zinc carbonate and basic zinc carbonates.

Quantitative Data on Zinc Carbonate and Bicarbonate Systems

The following tables summarize key quantitative data related to the stability of zinc carbonate complexes, which is crucial for understanding the behavior of this compound in solution.

| Complex | Log K (Stability Constant) | Ionic Strength (I) | Temperature (°C) | Reference |

| ZnCO₃⁰ | 4.10 ± 0.20 | 0.1 | 25 | [2] |

Table 1: Stability Constant of the Neutral Zinc Carbonate Complex.

Experimental Protocols for the Synthesis of Stabilized this compound Complexes

The following protocols are based on the successful synthesis of structurally characterized terminal this compound complexes by Sattler and Parkin. These methods employ bulky ligands to stabilize the this compound core.

Synthesis of [TpBut,Me]ZnOCO₂H

This protocol describes the synthesis of a terminal this compound complex using the tris(3-t-butyl-5-methylpyrazolyl)hydroborato ligand.

Experimental Workflow:

Caption: Workflow for the synthesis of [TpBut,Me]ZnOCO₂H.

Detailed Protocol:

-

A solution of [TpBut,Me]ZnOH (approximately 10 mg) in benzene (approximately 0.5 mL) is placed in a small vial.

-

This small vial is then placed inside a larger vial that contains pentane and dry ice.

-

The larger vial is lightly stoppered until the dry ice has sublimed, creating a CO₂-rich atmosphere.

-

The larger vial is then sealed completely.

-

The setup is allowed to stand at room temperature.

-

Colorless crystals of [TpBut,Me]ZnOCO₂H, suitable for X-ray diffraction, are deposited.

Synthesis of [κ⁴-Tptm]ZnOCO₂H

This protocol details the synthesis of a terminal this compound complex using the tris(2-pyridylthio)methyl ligand.

Experimental Workflow:

Caption: Workflow for the synthesis of [κ⁴-Tptm]ZnOCO₂H.

Detailed Protocol:

-

A solution of [κ⁴-Tptm]ZnOSiMe₃ (30 mg, 0.06 mmol) in C₆H₆ (approximately 2 mL) is prepared in a small Schlenk tube.

-

Water (40 μL, 40 mg, 2.22 mmol) is added to the solution.

-

The sample is frozen, degassed, and then allowed to warm to room temperature.

-

The resulting suspension is treated with CO₂ (1 atm) while being shaken vigorously for a brief period.

-

The mixture is allowed to stand at room temperature, during which colorless crystals of [κ⁴-Tptm]ZnOCO₂H•(C₆H₆) are deposited over a period of 30 minutes.

-

The mother liquor is decanted, and the precipitate is washed with benzene (approximately 1 mL).

-

The precipitate is dried in vacuo to yield [κ⁴-Tptm]ZnOCO₂H•(C₆H₆) (12 mg, 36%) as an off-white powder.

Role in Biological Systems: The Carbonic Anhydrase Catalytic Cycle

This compound is a key intermediate in the catalytic cycle of carbonic anhydrase, an enzyme essential for the rapid interconversion of carbon dioxide and bicarbonate in biological systems.[3][4][5][6] The zinc ion at the active site of the enzyme plays a crucial role in this process.

Caption: The catalytic cycle of carbonic anhydrase.[3][4]

The cycle begins with a zinc-bound hydroxide ion. Carbon dioxide binds to the active site, and the hydroxide ion performs a nucleophilic attack on the carbon atom of CO₂, forming a zinc-bound bicarbonate intermediate.[3][4] This bicarbonate is then displaced by a water molecule, and a proton is subsequently released from the coordinated water molecule to regenerate the zinc-bound hydroxide, completing the catalytic cycle.[3][4]

Conclusion

The synthesis and characterization of this compound have long been a challenge in inorganic chemistry. The development of synthetic strategies using stabilizing ligands has provided unprecedented insight into the structure and reactivity of this elusive compound. The detailed protocols and data presented in this guide offer a valuable resource for researchers seeking to explore the chemistry of this compound and its potential applications in catalysis, materials science, and as a model for biological processes. Further research into the kinetics and thermodynamics of this compound formation and decomposition will continue to enhance our understanding of this important chemical species.

References

- 1. Structural characterization of this compound compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Carbonic Anhydrase Mechanism [andrew.cmu.edu]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Technical Guide to Quantum Mechanical Calculations of Zinc Bicarbonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the quantum mechanical calculations pertinent to zinc bicarbonate, a compound of interest in various biochemical and pharmaceutical contexts. Given its transient nature, this guide integrates computational methodologies with experimental data on its more stable complexes and related zinc carbonate species. This document is intended to serve as a comprehensive resource for professionals engaged in drug development and molecular research.

Introduction to this compound Chemistry

Zinc is an essential trace element involved in numerous metabolic and signaling pathways. Its interaction with the bicarbonate buffer system is crucial for physiological pH regulation and the function of zinc-containing enzymes like carbonic anhydrase. While solid this compound is inherently unstable, transient zinc-bicarbonate species are key intermediates in biological processes.[1] Understanding the electronic structure, bonding, and reactivity of these species through computational methods is vital for designing novel therapeutics and catalysts.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), offer a powerful lens to investigate the properties of these transient molecules.[2][3] These methods allow for the prediction of molecular geometries, vibrational frequencies, and reaction energetics, providing insights that are often difficult to obtain through experimental means alone.

Theoretical Framework and Computational Methodologies

The theoretical investigation of this compound complexes typically employs Density Functional Theory (DFT) due to its excellent balance of computational cost and accuracy for transition metal systems.[3][4]

Recommended DFT Protocol

A robust computational protocol for studying this compound can be established based on methods successfully applied to related zinc complexes.[4][5]

-

Functional Selection: The B3LYP hybrid functional is a widely used and well-validated choice for geometry optimization and electronic structure calculations of zinc complexes, demonstrating good agreement with experimental data.[4][6][7] For higher accuracy in energetic calculations, double-hybrid functionals or composite methods may be considered.

-

Basis Set: A triple-zeta quality basis set, such as 6-311+G(d,p), is recommended for accurately describing the electronic environment around the zinc atom and the surrounding ligands.[5][7] For the zinc atom, employing a basis set with polarization and diffuse functions is crucial.

-

Solvation Model: To simulate the behavior in aqueous solution, an implicit solvation model like the Polarizable Continuum Model (PCM) is often employed.

-

Software: Widely used quantum chemistry software packages like Gaussian, ORCA, or VASP are suitable for these calculations.[4][5][6]

A typical computational workflow for analyzing a this compound complex is illustrated below.

Caption: A generalized workflow for the computational analysis of this compound complexes.

Predicted and Experimental Molecular Properties

The first structurally characterized terminal this compound complexes were reported by Sattler and Parkin in 2012.[8] These compounds, [TpBut,Me]ZnOCO2H and [κ4-Tptm]ZnOCO2H, provide a crucial benchmark for computational studies. In both complexes, the bicarbonate ligand coordinates to the zinc ion in a unidentate fashion.[8]

Geometric Parameters

The following table summarizes key experimental bond lengths from X-ray crystallography for [TpBut,Me]ZnOCO2H and provides a template for comparison with theoretical values.[8]

| Parameter | Experimental Value (Å)[8] | Theoretical Value (Å) |

| Zn-O(bicarbonate) | 1.872(3) | To be calculated |

| C-O(coordinated) | Not reported | To be calculated |

| C-O(non-coord.) | Not reported | To be calculated |

| C-OH | Not reported | To be calculated |

Theoretical values are to be populated by performing DFT calculations as per the protocol in Section 2.1.

Vibrational Frequencies

DFT calculations can predict the infrared (IR) and Raman spectra of this compound, which can be compared with experimental data for validation.[7][9][10] The vibrational modes of the bicarbonate ligand are particularly sensitive to its coordination environment.

The table below presents characteristic IR absorption frequencies for bicarbonate and related species.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm-1)[11] |

| C=O (carbonyl) | Stretch | 1680-1640 |

| C-O | Stretch | 1260-1050 |

| O-H | Stretch | 3500-3200 (broad) |

| Zn-O | Stretch | ~500-600 |

These are general ranges; specific values for this compound complexes will be more precise.

The relationship between computational prediction and experimental spectroscopic analysis is outlined in the following diagram.

Caption: Workflow for validating computational models against experimental spectroscopic data.

Experimental Protocols

Detailed experimental protocols are essential for synthesizing and characterizing this compound complexes to validate computational models.

Synthesis of a Terminal this compound Complex

This protocol is adapted from the synthesis of [κ4-Tptm]ZnOCO2H as described by Sattler and Parkin.[8]

-

Preparation of the Hydroxide Precursor: The zinc hydroxide complex {[κ3-Tptm]Zn(μ–OH)}2 is generated by the hydrolysis of a suitable zinc precursor, such as [κ3-Tptm]ZnH, with water.

-

Reaction with Carbon Dioxide: A solution of the hydroxide precursor in a suitable organic solvent (e.g., benzene) is exposed to an atmosphere of CO2 in the presence of water.

-

Crystallization: The bicarbonate complex, [κ4-Tptm]ZnOCO2H, is crystallized from the reaction mixture, for example, by layering with pentane.

Synthesis of Basic Zinc Carbonate

This protocol describes a general method for synthesizing basic zinc carbonate, a more stable related compound.[12][13]

-

Reactant Preparation: Prepare aqueous solutions of a soluble zinc salt (e.g., zinc sulfate, ZnSO4) and an ammonium bicarbonate (NH4HCO3) solution.[12][13]

-

Precipitation: Add the ammonium bicarbonate solution to the zinc sulfate solution under controlled temperature (e.g., 50°C) and stirring.[13]

-

Aging and Filtration: Allow the precipitate to age in the solution for a specified time (e.g., 30 minutes) to ensure complete reaction.[13]

-

Washing and Drying: Filter the resulting precipitate, wash with deionized water to remove soluble byproducts, and dry at a moderate temperature.

Spectroscopic and Structural Characterization

-

FTIR and Raman Spectroscopy: The synthesized compounds can be characterized by Fourier-transform infrared (FTIR) and Raman spectroscopy to identify the vibrational modes of the bicarbonate and other ligands.[14]

-

X-ray Diffraction: Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry, including bond lengths and angles, of crystalline this compound complexes.[8][15][16]

Conclusion

The study of this compound through a combination of quantum mechanical calculations and experimental validation provides a powerful approach to understanding its role in biological and chemical systems. The methodologies and data presented in this guide offer a framework for researchers to investigate the subtle yet crucial interactions of zinc and bicarbonate, paving the way for advancements in drug design and catalysis.

References

- 1. This compound | 5970-47-8 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, DFT Calculation, and Antimicrobial Studies of Novel Zn(II), Co(II), Cu(II), and Mn(II) Heteroleptic Complexes Containing Benzoylacetone and Dithiocarbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Structural characterization of this compound compounds relevant to the mechanism of action of carbonic anhydrase - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. Preparation of Basic Zinc Carbonate from zinc containing waste by using ammonium bicarbonate as a precipitating agent [inis.iaea.org]

- 14. Identification of thin films on zinc substrates by FTIR and Raman spectroscopies | Metallurgical Research & Technology [metallurgical-research.org]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis, Characterization, and X-ray Crystal Structure Analysis of Zinc(II) Complex Based on 2-benzimidazolethiole [ejchem.journals.ekb.eg]

The Pivotal Role of Zinc in the Catalytic Action of Carbonic Anhydrase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in fundamental physiological processes, including respiration, pH homeostasis, and bone metabolism. The catalytic activity of these enzymes is critically dependent on a zinc ion (Zn²⁺) located within the active site. This technical guide provides a comprehensive overview of the central role of the zinc ion in the catalytic mechanism of carbonic anhydrase, with a particular focus on the formation and function of a zinc-bicarbonate intermediate. We delve into the structural organization of the active site, the kinetics of the catalyzed reaction across various human isoforms, and detailed experimental protocols for assessing enzyme activity and structure.

Introduction

Carbonic anhydrase (EC 4.2.1.1) catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction that is fundamental to numerous biological processes.[1] The uncatalyzed reaction proceeds slowly, but CAs can accelerate it by a factor of up to 10⁷, with some isoforms achieving catalytic efficiencies near the diffusion-controlled limit.[2] This remarkable catalytic power is primarily attributed to the presence of a zinc ion coordinated within the enzyme's active site. Understanding the intricate role of this zinc ion is paramount for the rational design of isoform-specific inhibitors and activators for therapeutic applications.

The Active Site: A Zinc-Coordinated Environment

X-ray crystallographic studies have revealed that the active site of α-carbonic anhydrases features a Zn²⁺ ion situated at the bottom of a 15 Å deep conical cleft.[3][4] The zinc ion is tetrahedrally coordinated by the imidazole rings of three highly conserved histidine residues and a water molecule or hydroxide ion.[5] This coordination geometry is crucial for the catalytic mechanism.

The Catalytic Mechanism: The Role of the Zinc-Bound Hydroxide

The catalytic cycle of carbonic anhydrase can be described in two principal stages: the hydration of CO₂ and the regeneration of the active site. The zinc ion plays a central role in both.

3.1. Lowering the pKa of Water: The positively charged Zn²⁺ ion acts as a Lewis acid, withdrawing electron density from the coordinated water molecule. This polarization facilitates the deprotonation of the water molecule, lowering its pKa from approximately 15.7 in bulk solvent to about 7.[6] This allows for the formation of a potent nucleophile, a zinc-bound hydroxide ion (Zn-OH⁻), at physiological pH.

3.2. Nucleophilic Attack and Bicarbonate Formation: The zinc-bound hydroxide ion performs a nucleophilic attack on the electrophilic carbon atom of a carbon dioxide molecule that has entered the active site's hydrophobic pocket. This results in the formation of a transient, zinc-coordinated bicarbonate ion.

3.3. Regeneration of the Active Site: The bicarbonate product is then displaced from the zinc ion by a water molecule from the solvent. The final and often rate-limiting step of the catalytic cycle is the transfer of a proton from the newly bound water molecule to the bulk solvent, regenerating the zinc-bound hydroxide. This proton transfer is facilitated by a "proton shuttle" residue, typically a histidine (e.g., His64 in CA II), which accepts the proton from the zinc-bound water and transfers it to buffer molecules in the surrounding medium.

References

- 1. Probing the Surface of Human Carbonic Anhydrase for Clues towards the Design of Isoform Specific Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation parameters for the carbonic anhydrase II-catalyzed hydration of CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Crystallography and Its Impact on Carbonic Anhydrase Research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Catalysis and inhibition of human carbonic anhydrase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evanescent Role of Zinc Bicarbonate in the Genesis of Secondary Zinc Mineral Deposits: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: Zinc bicarbonate, Zn(HCO₃)₂, while not found as a stable mineral in geological deposits, plays a critical, albeit transient, role in the formation of common secondary zinc minerals. This technical guide elucidates the geochemical pathways involving aqueous this compound, leading to the precipitation of smithsonite (ZnCO₃) and hydrozincite (Zn₅(CO₃)₂(OH)₆) in the oxidation zones of zinc ore bodies. We provide a comprehensive overview of the thermodynamic stability of these zinc carbonate species, detailed experimental protocols for their characterization and synthesis, and a guide to geochemical modeling of their formation. This document is intended to serve as a vital resource for professionals in geochemistry, mineralogy, and pharmacology who are interested in the fundamental processes governing the environmental behavior of zinc and the nature of its mineral forms.

Introduction: The Instability and Significance of this compound

This compound is a chemical species that is thermodynamically unstable in solid form and primarily exists in aqueous solutions.[1] Its significance in mineralogy lies in its function as an intermediate in the weathering of primary zinc sulfide ores, such as sphalerite (ZnS). In the presence of oxidizing conditions and carbonated water, sphalerite breaks down, releasing zinc ions (Zn²⁺) into the solution. These ions can then react with bicarbonate ions (HCO₃⁻) to form aqueous this compound. However, this aqueous complex is ephemeral and readily precipitates as more stable secondary zinc carbonate minerals, namely smithsonite and hydrozincite, upon changes in physicochemical conditions like pH, temperature, and partial pressure of carbon dioxide (pCO₂).

Geochemical Formation of Secondary Zinc Carbonates via this compound

The formation of smithsonite and hydrozincite is predominantly observed in the supergene zones of zinc ore deposits, where meteoric water enriched with dissolved oxygen and carbon dioxide interacts with the primary ore. The overall process can be conceptualized as a multi-step geochemical pathway.